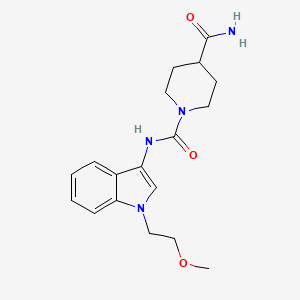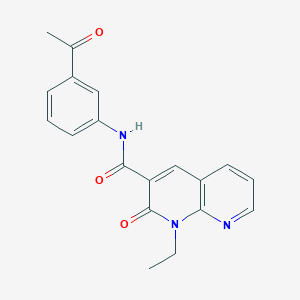![molecular formula C16H15N3O3S2 B2849050 (Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 681171-20-0](/img/structure/B2849050.png)
(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a type of heterocyclic compound that has gained significant attention due to its broad spectrum of important bioactivities .
科学的研究の応用
Synthesis and Reactivity
Research on the titled compound involves its synthesis and subsequent reactions. Mohamed (2021) describes the synthesis of derivatives like ethyl iminothiazolopyridine-4-carboxylate, obtained through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in certain conditions. The study also elaborates on further synthesis processes leading to the creation of new compounds, underlining the compound's reactivity and versatility in forming new structures (Mohamed, 2021).
Structural Analysis
Structural analysis of related compounds provides insight into their molecular arrangements and interactions. For example, the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate by Lynch and Mcclenaghan (2004) investigates molecular associations and hydrogen-bonded structures, which are crucial in understanding the chemical behavior and potential applications of these compounds (Lynch & Mcclenaghan, 2004).
Photophysical Properties
The photophysical properties of certain derivatives are also of interest. Amati et al. (2010) studied the photochemical reactions and fluorescence characteristics of related compounds, such as ethyl 3-phenylisothiazole-4-carboxylate. Understanding these properties can lead to applications in fields like photochemistry and material science (Amati et al., 2010).
Biological Applications
While specific information on the biological applications of the (Z)-ethyl compound is limited, studies on related compounds hint at possible directions. For instance, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, exploring their anticancer properties. Such research underscores the potential of thiazole derivatives in medicinal chemistry, including their possible therapeutic applications (Osmaniye et al., 2018).
作用機序
Target of Action
Benzothiazole derivatives have been reported to have a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation . This suggests that the compound may exert its effects by modulating the activity of key enzymes involved in prostaglandin biosynthesis.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect several biochemical pathways. For instance, they can inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins . By inhibiting this pathway, benzothiazole derivatives can potentially reduce inflammation and pain. Additionally, benzothiazole derivatives have been reported to have anti-cancer activity, suggesting that they may also affect pathways involved in cell proliferation and survival .
Result of Action
Given the reported biological activities of benzothiazole derivatives, it can be inferred that the compound may exert anti-inflammatory, anti-bacterial, anti-tuberculosis, and anti-cancer effects . These effects could result from the compound’s interaction with its targets and its influence on key biochemical pathways.
特性
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-22-15(21)13-9(2)19(3)16(24-13)18-14(20)10-5-6-11-12(7-10)23-8-17-11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJVBGCOUPEEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=C2)N=CS3)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)



![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)


![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)
